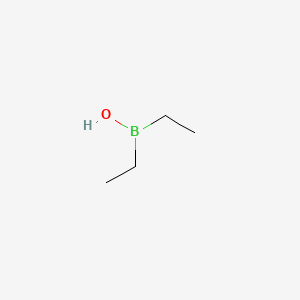

Diethylborinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H11BO |

|---|---|

Molecular Weight |

85.94 g/mol |

IUPAC Name |

diethylborinic acid |

InChI |

InChI=1S/C4H11BO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3 |

InChI Key |

ADEAZBLSUNLCQN-UHFFFAOYSA-N |

SMILES |

B(CC)(CC)O |

Canonical SMILES |

B(CC)(CC)O |

Origin of Product |

United States |

Foundational & Exploratory

Diethylborinic Acid: Stability, Handling, and Applications in Advanced Synthesis

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Introduction: The Chemical Identity of Diethylborinic Acid

This compound (DEBA,

The fundamental reactivity of DEBA stems from the

Mechanistic Causality of Instability and Degradation

Understanding the degradation pathways of DEBA is essential for maintaining reagent integrity. The instability of DEBA is driven by three primary thermodynamic sinks:

-

Oxidation (O₂ Insertion): The carbon-boron (C-B) bond is highly susceptible to insertion by molecular oxygen. Exposure to ambient air rapidly oxidizes DEBA to ethylboronic acid (

). A subsequent, slower oxidation step can further degrade the molecule into boric acid ( -

Hydrolysis: When utilizing precursors like chlorodiethylborane, even trace amounts of ambient moisture trigger rapid hydrolysis. Water acts as a nucleophile, attacking the empty p-orbital and displacing the chloride ion to form DEBA and hydrochloric acid (HCl), which can further catalyze side reactions 2[2].

-

Dehydration and Condensation: In the absence of stabilizing ligands or esterification, DEBA molecules spontaneously condense to form the anhydride tetraethyldiboroxane (

). This process alters the stoichiometric availability of the reactive boron center 3[3].

Fig 1. Primary degradation pathways of this compound upon exposure to air and moisture.

Quantitative Data & Reagent Comparison

Because pure DEBA is transient (lasting only seconds during hydrolysis reactions before condensing or oxidizing), industrial applications rely on stable derivatives 3[3]. The table below summarizes the quantitative properties and analytical markers for DEBA and its most common commercial derivatives.

| Compound | Formula | Molar Mass ( g/mol ) | Stability / Half-life | Storage Requirements | Primary Analytical Marker |

| This compound | 85.94 | Seconds (transient) | N/A (Generated in situ) | ||

| Diethylmethoxyborane | 99.97 | Stable (months) | 2-8°C, Argon blanket | GC-FID (Purity >97%) | |

| Chlorodiethylborane | 104.38 | Moderate (weeks) | 2-8°C, Strict inert atm. |

Data aggregated from and 2[2].

Applications in Drug Development and Catalysis

Organoboron compounds have transitioned from niche reagents to central pillars in medicinal chemistry. The unique electronic properties of the boron atom enable specific interactions that carbon-based molecules cannot replicate.

-

Enzyme Inhibition: Borinic acids and their derivatives act as highly effective transition-state analogs for serine proteases and

-lactamases. The empty p-orbital of boron accepts the oxygen lone pair from the active site serine, forming a stable tetrahedral adduct. This mechanism is critical for overcoming multidrug-resistant bacterial strains 4[4], 5[5]. -

Polymerization Catalysis: Diethylmethoxyborane is utilized extensively as a catalyst and reactant in ring-opening metathesis polymerization (ROMP) and borane-mediated controlled radical polymerization for the synthesis of fluoropolymers6[6].

-

Complex Organic Synthesis: DEBA esters are employed in Reformatsky and quaternary Claisen condensations, as well as in the enantioselective synthesis of carba-furanose sugars, which are vital precursors for antiviral therapeutics .

Self-Validating Experimental Protocol: Handling Diethylmethoxyborane

To ensure scientific integrity, handling DEBA derivatives requires a self-validating workflow. Because the empty p-orbital of boron reacts with atmospheric nucleophiles at diffusion-limited rates, standard syringe techniques are insufficient. The following protocol guarantees the preservation of reagent activity.

Fig 2. Self-validating handling and quality control workflow for DEBA derivatives.

Step-by-Step Methodology

Step 1: Glassware Preparation (Thermodynamic Dehydration)

-

Action: Flame-dry all Schlenk flasks and stir bars under a vacuum of <0.1 Torr for 10 minutes.

-

Causality: Surface-bound water on borosilicate glass acts as a potent nucleophile, initiating immediate hydrolysis of the borinic ester upon contact.

Step 2: Atmosphere Exchange

-

Action: Cycle the flask between vacuum and high-purity Argon (99.998%) three times.

-

Causality: Argon is denser than nitrogen, providing a superior, heavier protective blanket over the liquid reagent during septum punctures, minimizing oxygen ingress 2[2].

Step 3: Quality Control (QC) Sampling

-

Action: Inside a glovebox (<1 ppm

), prepare a dilute solution of the reagent in dry, aprotic solvent (e.g., anhydrous hexane). Analyze via GC-FID and -

Causality: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. Pure DEBA derivatives show a distinct signal; an upfield shift indicates oxidation to ethylboronic acid, validating whether the batch is safe to proceed or must be discarded.

Step 4: Reagent Transfer and Reaction

-

Action: Using a gas-tight Hamilton syringe purged with Argon, extract the required volume of diethylmethoxyborane. Inject dropwise into the reaction mixture at 0°C.

-

Causality: Lowering the temperature to 0°C minimizes the vapor pressure of the volatile ester and reduces the kinetic rate of any potential disproportionation side reactions.

Step 5: Reaction Quenching

-

Action: Upon completion, quench the active boron species with a mild protic source (e.g., methanol or saturated aqueous

). -

Causality: Quenching converts any remaining reactive borinic species into stable, water-soluble borates, preventing post-reaction oxidation and facilitating safe downstream purification.

References

- BR112020008498A2 - synthesis of boronate ester derivatives and uses thereof - Google Patents Source: Google Patents URL

-

Borinic acid - Wikipedia Source: Wikipedia URL:[Link]

- WO2015171430A1 - Synthesis of boronate salts and uses thereof - Google Patents Source: Google Patents URL

Sources

- 1. andersondevelopment.com [andersondevelopment.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Borinic acid - Wikipedia [en.wikipedia.org]

- 4. BR112020008498A2 - synthesis of boronate ester derivatives and uses thereof - Google Patents [patents.google.com]

- 5. WO2015171430A1 - Synthesis of boronate salts and uses thereof - Google Patents [patents.google.com]

- 6. thomassci.com [thomassci.com]

Spectroscopic Characterization of Diethylborinic Acid: A Technical Guide for Researchers

Abstract

Diethylborinic acid ((C₂H₅)₂BOH) is an organoboron compound with increasing relevance in organic synthesis and materials science. As with any reactive chemical species, a thorough understanding of its structural and electronic properties is paramount for its effective and safe utilization. Spectroscopic methods provide a powerful and non-destructive means to elucidate these characteristics. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only standardized protocols but also the underlying scientific principles that govern the experimental choices and data interpretation.

Introduction to this compound and the Imperative for its Spectroscopic Characterization

This compound, a member of the borinic acid family, is characterized by a central boron atom bonded to two ethyl groups and one hydroxyl group. Its molecular formula is C₄H₁₁BO, with a molecular weight of approximately 85.94 g/mol . The presence of an empty p-orbital on the three-coordinate boron atom imparts significant Lewis acidity to the molecule, making it a versatile reagent but also susceptible to degradation.[1]

Accurate spectroscopic characterization is not merely a procedural step but a cornerstone of its reliable application. It serves to:

-

Confirm molecular identity and purity: Ensuring that the synthesized or procured material is indeed this compound and is free from significant impurities or degradation products.

-

Elucidate molecular structure: Providing direct evidence for the connectivity of atoms and the local chemical environment.

-

Assess stability: Monitoring for the presence of common degradation products such as the anhydride (oxybis(diethylborane)) or products of oxidation.[1][2]

This guide will delve into the practical and theoretical aspects of the three primary spectroscopic techniques for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. A comprehensive analysis involves the acquisition of ¹H, ¹³C, and ¹¹B NMR spectra.

The Causality Behind NMR Experimental Choices

The choice of solvent and the specific NMR experiments are dictated by the chemical nature of this compound.

-

Solvent Selection: this compound is sensitive to protic solvents which can lead to exchange of the hydroxyl proton and potentially promote condensation reactions. Therefore, aprotic, deuterated solvents such as deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), or deuterated tetrahydrofuran (THF-d₈) are recommended. The choice of solvent can slightly influence chemical shifts.[3][4]

-

¹¹B NMR: Due to boron being a quadrupolar nucleus (¹¹B, I = 3/2, 80.4% natural abundance), ¹¹B NMR provides a direct window into the electronic environment of the boron atom.[5] The chemical shift is highly sensitive to the coordination number of the boron, making it an excellent tool to distinguish between the desired three-coordinate borinic acid and any potential four-coordinate adducts.[5] For ¹¹B NMR, quartz NMR tubes are preferable to standard borosilicate glass tubes to avoid a broad background signal from the glass itself.

-

¹H and ¹³C NMR: These standard experiments provide detailed information about the organic framework of the molecule.

Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.5 - 6.0 | Broad singlet | B-OH |

| ¹H | ~0.8 - 1.2 | Quartet | B-CH₂ -CH₃ |

| ¹H | ~0.7 - 1.1 | Triplet | B-CH₂-CH₃ |

| ¹³C | ~10 - 20 (broad) | - | B -CH₂-CH₃ |

| ¹³C | ~8 - 12 | - | B-CH₂-CH₃ |

| ¹¹B | ~45 - 55 | Broad | (CH₃CH₂ )₂B OH |

Note: The ¹³C signal for the carbon directly attached to boron is often broadened due to quadrupolar relaxation of the ¹¹B nucleus.[9]

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Due to the air and moisture sensitivity of borinic acids, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[10]

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) via a syringe.

-

Cap the NMR tube securely.

-

If desired, add a small amount of an internal standard such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 2-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

-

Spectral width: -10 to 220 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹¹B NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Spectral width: -100 to 100 ppm.

-

Number of scans: 128-512.

-

Relaxation delay: 1-2 seconds.

-

Reference: BF₃·OEt₂ set to 0 ppm.

-

Visualization of the NMR Workflow

Caption: Workflow for the NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12]

The Causality Behind IR Experimental Choices

For this compound, the primary goal of IR analysis is to identify the characteristic vibrations of the O-H, B-O, C-H, and B-C bonds. The choice of sampling technique is important.

-

Attenuated Total Reflectance (ATR): This is often the most convenient method for air-sensitive solids, requiring minimal sample preparation. A small amount of the sample is pressed against a crystal (e.g., diamond or germanium), and the IR spectrum is recorded.

-

Solution IR: The sample can be dissolved in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and analyzed in a liquid cell. This can provide sharper bands but requires a solvent that does not react with the sample.

Expected IR Absorption Data for this compound

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3200 - 3400 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~2850 - 2980 | Strong | C-H stretch (aliphatic) |

| ~1330 - 1390 | Strong | B-O stretch (asymmetric) |

| ~1100 - 1150 | Medium | B-C stretch |

| ~850 - 900 | Medium | B-O stretch (symmetric) |

Note: The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding.[13]

Experimental Protocol for ATR-IR Analysis

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Under an inert atmosphere, place a small amount of this compound onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Visualization of the IR Analysis Logic

Caption: Relationship between molecular structure and IR vibrational modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[14][15]

The Causality Behind MS Experimental Choices

The choice of ionization technique is critical for analyzing this compound.

-

Electron Ionization (EI): This is a high-energy ionization technique that often leads to extensive fragmentation. While it may not always show a strong molecular ion peak for sensitive compounds, the fragmentation pattern can be highly informative for structural elucidation.[16]

-

Chemical Ionization (CI): A softer ionization technique that is more likely to produce a visible protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight.

-

Electrospray Ionization (ESI): Another soft ionization technique, particularly useful if the compound is analyzed in solution and can be readily ionized.

Predicted Mass Spectrum Data for this compound (under EI)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 86 | [ (C₂H₅)₂BOH ]⁺ | [C₄H₁₁BO]⁺ | Molecular Ion (M⁺) |

| 57 | [ (C₂H₅)BOH ]⁺ | [C₂H₇BO]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 29 | [ C₂H₅ ]⁺ | [C₂H₅]⁺ | Ethyl cation |

Note: The relative intensities of these peaks will depend on the ionization energy and the stability of the fragment ions.

Experimental Protocol for GC-MS (EI) Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, aprotic solvent such as dichloromethane or diethyl ether.

-

Ensure the solvent is of high purity to avoid interferences.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC conditions:

-

Injector temperature: ~200 °C.

-

Column: A suitable capillary column (e.g., DB-5).

-

Oven program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure volatilization of the sample.

-

-

MS conditions:

-

Ionization source: Electron Ionization (EI).

-

Ionization energy: 70 eV.

-

Mass range: 10 - 200 amu.

-

Visualization of the MS Fragmentation Pathway

Caption: Predicted electron ionization fragmentation of this compound.

Conclusion: An Integrated Spectroscopic Approach

The robust characterization of this compound is best achieved through an integrated spectroscopic approach. NMR spectroscopy provides the most detailed structural information, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. By understanding the principles behind each technique and following validated protocols, researchers can confidently ascertain the identity, purity, and structural integrity of their this compound samples, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

-

San Diego State University. 11B NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Cyrański, M. K., Jezierska, A., Sporzyński, A., & Panek, J. J. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124513. Retrieved from [Link]

-

Stebbins, J. F., & Lee, S. K. (2001). Three-Coordinated Boron-11 Chemical Shifts in Borates. Journal of the American Chemical Society, 123(15), 3613–3618. Retrieved from [Link]

-

Anasazi Instruments. Multinuclear NMR: Boron-11. Retrieved from [Link]

-

Prakash, G. K. S., & Schleyer, P. v. R. (1999). Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. Proceedings of the National Academy of Sciences, 96(25), 14242–14246. Retrieved from [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

-

Gabbaï, F. P., & Gabbaï, F. P. (2021). Solid-State 11B NMR Studies of Coinage Metal Complexes Containing a Phosphine Substituted Diboraantracene Ligand. Inorganic Chemistry, 60(20), 15263–15273. Retrieved from [Link]

-

Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. Retrieved from [Link]

-

ResearchGate. ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. Retrieved from [Link]

-

University of Sheffield. 13 Carbon NMR. Retrieved from [Link]

-

ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

-

Hall, D. G. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1–21). American Chemical Society. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

Wiskur, S. L., & Lavigne, J. J. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15569–15577. Retrieved from [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Taylor, D. K., & Williams, J. M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(13), 2089–2093. Retrieved from [Link]

-

Reddit. Effect of boron groups on 13 C NMR chemical shift. Retrieved from [Link]

-

Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021369118. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Helmy, R., & Baird, J. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1461–1469. Retrieved from [Link]

-

Ishihara, Y., & Yoshizawa, K. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4540–4543. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. aiinmr.com [aiinmr.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Determination of Diethylborinic Acid's Lewis Acidity

Abstract

Borinic acids, R₂B(OH), represent a crucial subclass of organoboron compounds, distinguished by an enhanced Lewis acidity compared to their more commonly studied boronic acid counterparts[1]. This heightened electrophilicity makes them valuable in catalysis, organic synthesis, and as structural motifs in medicinal chemistry. Diethylborinic acid, (C₂H₅)₂BOH, serves as a fundamental example within this class. A precise and accurate understanding of its Lewis acidity is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel applications. This guide provides a comprehensive overview of the principal experimental and computational methodologies for quantifying the Lewis acidity of this compound, tailored for researchers and professionals in chemical and pharmaceutical development. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols, and discuss the interpretation of results, ensuring a blend of scientific rigor and practical applicability.

Introduction: The Significance of Lewis Acidity in Borinic Acids

Lewis acidity, defined as the ability of a molecular entity to accept an electron pair, is a cornerstone of chemical reactivity[2]. For organoboron compounds like this compound, the boron atom possesses a vacant p-orbital, rendering it electron-deficient and thus Lewis acidic[3]. This property governs its interactions with Lewis bases (electron-pair donors), a fundamental step in many chemical transformations.

The strength of this interaction—the Lewis acidity—directly influences:

-

Catalytic Activity: In Lewis acid-catalyzed reactions, the borinic acid's ability to activate a substrate is proportional to its electrophilicity.

-

Reaction Kinetics: The rate of adduct formation and subsequent reactions is dictated by the Lewis acid strength.

-

Selectivity: In complex chemical environments, the borinic acid will preferentially interact with stronger Lewis bases, influencing the reaction pathway.

-

Biological Interactions: When used as a pharmacophore, the Lewis acidity determines binding affinities to biological targets like proteins.

Unlike boronic acids, borinic acids feature two carbon-boron bonds, which generally results in greater Lewis acidity[1]. However, this enhanced reactivity also makes them more susceptible to oxidation and protodeboronation, necessitating careful handling and robust analytical methods[1]. This guide focuses on the reliable determination of this key chemical parameter.

Methodologies for Quantifying Lewis Acidity

A universal, single-parameter scale for Lewis acidity remains elusive, as the measured strength can be influenced by steric factors, the nature of the Lewis base probe, and solvent effects[4][5]. Therefore, a multi-faceted approach employing both experimental and computational techniques is often the most insightful. This section details the most common and reliable methods applicable to this compound.

Spectroscopic Methods: The Gutmann-Beckett Method

The Gutmann-Beckett (GB) method is a widely adopted, convenient, and powerful technique for assessing the Lewis acidity of organoboron compounds using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy[2][6].

Principle: The method utilizes triethylphosphine oxide (Et₃PO, TEPO) as a Lewis base probe molecule. The oxygen atom in Et₃PO is a strong Lewis base that coordinates to the Lewis acidic boron center of this compound. This interaction causes a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift (Δδ) in the ³¹P NMR spectrum[4][6]. The magnitude of this chemical shift change is directly proportional to the Lewis acidity of the compound being tested.

The Lewis acidity is quantified as an "Acceptor Number" (AN), calculated using the following formula[2][4]: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in the non-coordinating, weakly Lewis acidic solvent hexane (AN = 0)[4].

Causality and Experimental Insight: The choice of Et₃PO as a probe is deliberate. Its oxygen atom is a strong, well-defined Lewis basic site[6]. The interaction is remote enough from the ³¹P nucleus to minimize complex contact contributions, yet the electronic effect is strongly transmitted through the P=O bond, leading to high sensitivity in the phosphorus resonance[6]. However, a key limitation of the GB method is the steric bulk of the Et₃PO probe. For highly hindered Lewis acids, the probe may not fully coordinate, leading to an underestimation of the true Lewis acidity[5]. This is less of a concern for the relatively unhindered this compound but is a critical consideration when comparing it to bulkier boranes.

Experimental Workflow Diagram: Gutmann-Beckett Method

Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.

Thermodynamic Methods: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event[7]. It is considered a "gold standard" because a single experiment can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction[7].

Principle: In an ITC experiment, a solution of a Lewis base (the "ligand," e.g., pyridine or a relevant amine) is titrated in small, precise aliquots into a sample cell containing a solution of the Lewis acid (this compound). The instrument consists of a reference cell and a sample cell, and it measures the tiny temperature difference between them as the binding reaction occurs[8][9]. The power required to maintain a zero temperature difference is recorded, yielding a thermogram. Integrating the peaks in this thermogram provides the heat change for each injection, which is then plotted against the molar ratio of the reactants to generate a binding isotherm.

Causality and Experimental Insight: The shape of the binding isotherm is dictated by the binding affinity. By fitting the data to a suitable binding model, one can extract the key thermodynamic parameters:

-

Binding Affinity (Kₐ): The equilibrium association constant, a direct measure of the strength of the Lewis acid-base adduct.

-

Enthalpy (ΔH): The heat change associated with the formation of the adduct bond.

-

Stoichiometry (n): The molar ratio of the Lewis base to the Lewis acid in the formed complex.

-

Gibbs Free Energy (ΔG) and Entropy (ΔS): These can be calculated from the primary data (ΔG = -RTlnKₐ and ΔG = ΔH - TΔS), providing a complete thermodynamic profile of the interaction[7][9].

ITC provides a more fundamental, thermodynamic measure of Lewis acidity (often termed global Lewis acidity) compared to the "effective" Lewis acidity measured by spectroscopic methods[10]. The primary experimental challenge is ensuring sample purity and precisely matching the buffer composition between the titrant and the sample to minimize heats of dilution, which can obscure the binding signal[9].

Computational Methods: Fluoride Ion Affinity (FIA)

In silico, or computational, methods have become indispensable for predicting and rationalizing Lewis acidity. The most widely used theoretical descriptor is the Fluoride Ion Affinity (FIA).

Principle: FIA is defined as the negative of the gas-phase enthalpy change (or Gibbs free energy change) for the reaction of a Lewis acid with a fluoride ion (F⁻)[11]. LA + F⁻ → [LA-F]⁻ FIA = -ΔH

A more positive FIA value indicates a stronger interaction with the fluoride ion and thus, a higher Lewis acidity[11][12]. This method is particularly valuable because fluoride is a small, hard Lewis base, minimizing steric effects and providing a measure of the intrinsic electronic properties of the Lewis acid[11]. Calculations are typically performed using Density Functional Theory (DFT).

Causality and Computational Insight: FIA provides a measure of what is termed "global Lewis acidity" (gLA), reflecting the thermodynamic tendency for adduct formation[10]. This contrasts with methods like Gutmann-Beckett, which measure "effective Lewis acidity" (eLA), the effect the Lewis acid has on a probe molecule[10]. While often correlated, these two measures can diverge, especially for sterically hindered systems[10]. For this compound, the correlation is expected to be strong. The accuracy of FIA calculations is highly dependent on the level of theory and basis set used in the computation[11][12]. Recently, large datasets and machine learning models have been developed to predict FIA values with high accuracy from simple molecular inputs[13][14].

Logical Diagram: Method Selection

Caption: Decision tree for selecting a Lewis acidity determination method.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls and calibration steps. Safety Precaution: this compound and its precursors can be air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are required.

Protocol 3.1: Gutmann-Beckett Method via ³¹P NMR

Objective: To determine the Acceptor Number (AN) of this compound.

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous deuterated chloroform (CDCl₃)

-

Anhydrous n-hexane

-

NMR tubes with J. Young valves or septa

-

Gas-tight syringes

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Stock Solutions (Inside a glovebox):

-

Lewis Acid (LA) Solution: Accurately weigh ~0.1 mmol of this compound into a volumetric flask and dissolve in anhydrous CDCl₃ to make a 10.0 mM solution.

-

Probe (Et₃PO) Solution: Accurately weigh ~0.1 mmol of Et₃PO into a separate volumetric flask and dissolve in anhydrous CDCl₃ to make a 10.0 mM solution.

-

-

Preparation of the NMR Sample:

-

In a clean, dry vial, combine 0.50 mL of the 10.0 mM LA solution with 0.50 mL of the 10.0 mM Et₃PO solution. This creates a 1:1 molar ratio at a 5.0 mM concentration.

-

Transfer the resulting solution to an NMR tube and seal it under an inert atmosphere.

-

-

Preparation of the Reference Sample:

-

Dissolve a small, accurately weighed amount of Et₃PO in anhydrous n-hexane to create a ~5.0 mM solution.

-

Transfer this solution to an NMR tube and seal it. Self-Validation Note: The chemical shift of this sample should be at or very near 41.0 ppm. Significant deviation suggests solvent impurity or instrument miscalibration.

-

-

NMR Acquisition:

-

Acquire a proton-decoupled ³¹P{¹H} NMR spectrum for both the sample and the reference. Use an external reference of 85% H₃PO₄ (δ = 0 ppm) or an internal standard if desired. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectra and determine the chemical shift (δ) of the singlet corresponding to the Et₃PO-LA adduct (δₛₐₘₚₗₑ).

-

Confirm the reference shift is ~41.0 ppm.

-

Calculate the Acceptor Number using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) .

-

Protocol 3.2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kₐ, ΔH, n) for the interaction of this compound with a Lewis base (e.g., pyridine).

Materials:

-

This compound

-

High-purity pyridine (or other Lewis base)

-

Anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane)

-

ITC instrument

-

Glovebox for sample preparation

Procedure:

-

Sample Preparation (Crucial Step):

-

Prepare a buffer/solvent solution. This exact same batch of solvent must be used for all solutions to avoid large heats of dilution. Degas the solvent thoroughly.

-

Cell Solution (LA): Inside a glovebox, prepare a ~0.5 mM solution of this compound in the degassed solvent. The concentration should be chosen such that the 'c-value' (c = n * Kₐ * [LA]) is between 10 and 100 for optimal curve fitting[9]. This may require some initial estimation or range-finding experiments.

-

Syringe Solution (Lewis Base): Prepare a ~5 mM solution of pyridine in the exact same degassed solvent. This should be 10-20 times more concentrated than the cell solution.

-

-

Instrument Setup and Equilibration:

-

Thoroughly clean the ITC cell and syringe.

-

Load the reference cell with the solvent.

-

Load the sample cell with the this compound solution.

-

Load the injection syringe with the pyridine solution, ensuring no air bubbles are present.

-

Place the instrument in the thermostat and allow the system to reach thermal equilibrium (stable baseline).

-

-

Titration Experiment:

-

Set up the injection sequence. A typical experiment consists of an initial small injection (e.g., 0.5 μL) to remove any material from the syringe tip, followed by 19-29 larger, identical injections (e.g., 2 μL each) with sufficient spacing to allow a return to baseline.

-

-

Control Experiment (Self-Validation):

-

Perform a control titration by injecting the pyridine solution from the syringe directly into the solvent-filled sample cell. The resulting heats are the heats of dilution. This data must be subtracted from the primary experimental data to isolate the heat of binding[8].

-

-

Data Analysis:

-

Integrate the raw thermogram peaks to obtain the heat change per injection.

-

Subtract the heats of dilution from the control experiment.

-

Plot the corrected heat per injection against the molar ratio ([Pyridine]/[LA]).

-

Fit the resulting binding isotherm to a one-site binding model using the instrument's software to determine Kₐ, ΔH, and n.

-

Data Summary and Interpretation

To facilitate comparison, the results from different methods should be tabulated. While direct literature values for this compound are sparse, a hypothetical comparison is presented below to illustrate the data output.

| Method | Parameter Measured | Typical Value (Hypothetical) | Interpretation |

| Gutmann-Beckett | Acceptor Number (AN) | 65 | A moderately strong Lewis acid. For context, B(C₆F₅)₃ has an AN of 82.[4] |

| ITC (vs. Pyridine) | Binding Affinity (Kₐ) | 5 x 10⁴ M⁻¹ | Indicates a strong, thermodynamically favorable interaction. |

| Enthalpy (ΔH) | -45 kJ/mol | The binding process is strongly exothermic. | |

| Stoichiometry (n) | 1.02 | Confirms a 1:1 binding model between the acid and base. | |

| Computational (DFT) | Fluoride Ion Affinity (FIA) | 350 kJ/mol | Provides a quantitative measure of intrinsic electronic acidity. |

Conclusion

The quantification of the Lewis acidity of this compound is a critical task for harnessing its full potential in chemical and pharmaceutical sciences. No single method provides a complete picture; rather, a complementary approach yields the most robust understanding. The Gutmann-Beckett method offers a rapid and convenient experimental measure of effective Lewis acidity, ideal for screening and relative comparisons. Isothermal Titration Calorimetry provides a comprehensive thermodynamic profile, detailing the affinity and energetic drivers of adduct formation. Finally, computational FIA calculations offer a powerful, predictive tool for assessing intrinsic acidity, free from steric and solvent effects. By judiciously applying these techniques, researchers can gain precise, actionable insights into the reactivity of this compound, paving the way for more rational catalyst design, reaction optimization, and drug development.

References

-

Gutmann–Beckett method. In Wikipedia. Retrieved February 28, 2026, from [Link]

- Tanaka, H., Nakamoto, M., & Yoshida, H. (2022).

-

Tanaka, H., Nakamoto, M., & Yoshida, H. (2023). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. Scientific Reports, 13(1), 1-9. Available from: [Link]

-

Krylov, I. A., & Melen, R. L. (2024). The organoboron compounds: their Lewis acidity and catalytic activity. Dalton Transactions. Available from: [Link]

-

Determination of Lewis Acidity using 31P NMR. Magritek. Retrieved February 28, 2026, from [Link]

-

Ranasinghe, S., et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. Available from: [Link]

-

Melen, R. L. (2020). Halogenated Triarylboranes: Synthesis, Properties and Applications in Catalysis. ORCA - Online Research @ Cardiff. Available from: [Link]

-

Greb, L., & Opper, K. (2022). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method. Angewandte Chemie International Edition, 61(4), e202114550. Available from: [Link]

-

Kepp, K. P. (2020). An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and ... ChemPhysChem, 21(10), 987-994. Available from: [Link]

-

Legrave, G., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2617. Available from: [Link]

-

Greb, L., & Opper, K. (2024). Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-Atom-Based Molecules. Angewandte Chemie International Edition, 63(17), e202401084. Available from: [Link]

-

Greb, L., & Opper, K. (2024). Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p‐Block‐Atom‐Based Molecules. ResearchGate. Available from: [Link]

-

Ranasinghe, S., et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. Available from: [Link]

-

Kepp, K. P. (2020). An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. ResearchGate. Available from: [Link]

- Beckett, M. A., Holland, J. R., & Varma, K. S. (1996). A convenient NMR method for the measurement of Lewis acidity at boron centres: Correlation of reaction rates of Lewis acid initiated epoxide polymerizations with Lewis acidity.

-

Greb, L., & Opper, K. (2026). Gauging the Double Lewis Acidity of Dicationic Molecules with Oxide and Fluoride Ion Affinities. ChemRxiv. Available from: [Link]

-

Stojanovic, M., et al. (2020). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias. Available from: [Link]

- Greb, L., & Opper, K. (2023). Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity and Resolution of Earlier Discrepancies. Chemistry – A European Journal, 29(46), e202301049.

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved February 28, 2026, from [Link]

-

Ogasahara, Y. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Osaka University. Available from: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Cheméo (n.d.). Chemical Properties of Borinic acid, diethyl-, anhydride (CAS 7318-84-5). Retrieved February 28, 2026, from [Link]

-

Pica, A., & Bou-Assaf, T. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (136), 57723. Available from: [Link]

-

Center for Macromolecular Interactions (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved February 28, 2026, from [Link]

-

ATA Scientific (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Retrieved February 28, 2026, from [Link]

-

Malvern Panalytical (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved February 28, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. magritek.com [magritek.com]

- 7. atascientific.com.au [atascientific.com.au]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-Atom-Based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Part 1: Historical Genesis & The H.C. Brown Era

The Evolution of Dialkylborinic Acids: From Transient Intermediates to Therapeutic Scaffolds

Executive Summary

Dialkylborinic acids (

While early research focused on preventing their formation to maximize alcohol yields, modern chemical biology has reclaimed the "borinic" pharmacophore. Today, the unique Lewis acidity and reversible covalent bonding capability of the

The "Missing Link" in Hydroboration

In the mid-20th century, organoboron chemistry was revolutionized by H.C. Brown at Purdue University. The discovery of hydroboration allowed for the facile conversion of alkenes to organoboranes. However, the primary goal was often the subsequent oxidation to alcohols using alkaline hydrogen peroxide.

Brown and coworkers observed that this oxidation proceeded stepwise. The dialkylborinic acid was the "middle child"—a transient species formed after the first oxygen insertion but before the second.

The Oxidative Cascade:

-

Trialkylborane (

): The initial hydroboration product. -

Dialkylborinic Acid (

): Formed via controlled radical autoxidation or hydrolysis of dialkylboranes. -

Boronic Acid (

): Formed upon further oxidation. -

Alcohol (

) + Boric Acid: The final thermodynamic products.

Historical Challenge: Isolation of pure dialkylborinic acids was notoriously difficult due to autoxidation . Unlike boronic acids, which are relatively stable solids, lower molecular weight dialkylborinic acids are often liquid, air-sensitive, and prone to dehydration into borinic anhydrides (

The Autoxidation Mechanism

The "discovery" of dialkylborinic acids is technically a discovery of controlling the radical chain reaction of organoboranes with molecular oxygen. This mechanism explains their instability and the rigorous exclusion of oxygen required during their synthesis.

Figure 1: The radical autoxidation pathway that converts trialkylboranes to borinic acids. Controlling this chain reaction was key to isolating the first pure dialkylborinic derivatives.

Part 2: Synthesis & Technical Methodologies

Protocol: Controlled Synthesis via Hydroboration

To isolate dialkylborinic acids, researchers must arrest the oxidation process. The following protocol utilizes Thexylborane (a hindered borane) to synthesize mixed dialkylborinic acids, a method refined to prevent over-oxidation.

Reagents:

-

Thexylborane (ThexBH

) -

Alkene A (1 equivalent)

-

Alkene B (1 equivalent)

-

Trimethylamine N-oxide (TMANO) (Oxidant)

Step-by-Step Workflow:

-

Hydroboration 1: React ThexBH

with Alkene A at -25°C to form Thexylmonoalkylborane. -

Hydroboration 2: Add Alkene B to form Thexyldialkylborane.

-

Selective Oxidation: Add anhydrous Trimethylamine N-oxide (TMANO) . TMANO selectively oxidizes the B-C bond of the thexyl group (which is sterically crowded) more slowly than the alkyl groups, or can be tuned. Crucially, for dialkylborinic acid synthesis from simple

, controlled air oxidation or stoichiometric TMANO is used. -

Hydrolysis: Mild hydrolysis yields the

. -

Isolation: Extraction with non-polar solvents (pentane) under inert atmosphere. Avoid silica gel chromatography, which can catalyze dehydration to the anhydride.

Handling & Stability: The Anhydride Equilibrium

A critical technical nuance is the equilibrium between the acid and its anhydride:

-

In Solution: Exists primarily as the acid (

) in the presence of moisture or coordinating solvents. -

Neat/Dry: Spontaneously dehydrates to the anhydride (

). -

Implication: In biological assays (aqueous buffers), the species is the borinic acid . In chemical storage, it is often the anhydride .

Part 3: Medicinal Chemistry & The "Borinic" Renaissance

Mechanism of Action: The Serine Trap

The physiological potency of borinic acids stems from the empty p-orbital on the boron atom. They act as Transition State Analogs for serine proteases and

-

The Attack: The active site serine hydroxyl attacks the boron atom.

-

The Adduct: The boron geometry shifts from trigonal planar (

) to tetrahedral ( -

The Mimicry: This anionic tetrahedral adduct mimics the high-energy intermediate of peptide bond hydrolysis, binding the enzyme tightly (often

in the nanomolar range).

Figure 2: The "Serine Trap" mechanism where the borinic acid forms a reversible covalent bond with the enzyme active site.

Case Study: 2-APB and the "Dialkyl" vs. "Diaryl" Distinction

While dialkyl borinic acids are potent, the most famous bioactive probe is a diphenyl derivative. This distinction is vital for accuracy.

-

Compound: 2-Aminoethoxydiphenyl borate (2-APB).[1]

-

Structure: A diphenylborinic acid derivative complexed with an ethanolamine side chain.

-

Discovery (1997): Originally identified as an inhibitor of the IP3 Receptor (calcium release).

-

Evolution: Later found to modulate TRP channels (TRPV1, TRPV2, TRPV3).

-

Significance: 2-APB proved that the "borinic" core could be stable enough for biological study if sterically protected or complexed (N->B coordination). It paved the way for investigating dialkyl variants as specific protease inhibitors.

Comparative Analysis: Borinic vs. Boronic

| Feature | Dialkylborinic Acid ( | Boronic Acid ( |

| Lewis Acidity | Higher (Two alkyl donors, less O-donation) | Moderate |

| Stability | Low (Oxidation prone, Anhydride formation) | High (Bench stable solids) |

| Binding Mode | Forms Tetrahedral Adduct (1 Serine bond) | Forms Tetrahedral Adduct (1 or 2 Serine bonds) |

| Key Drug Class | 2-APB (Probe), Protease Inhibitors | Vaborbactam ( |

| Synthethic Role | Intermediate / Side Product | Building Block (Suzuki Coupling) |

Part 4: Future Outlook

The future of dialkylborinic acids lies in fragment-based drug discovery . Their higher Lewis acidity compared to boronic acids makes them aggressive binders for "hard-to-drug" serine hydrolases. However, the challenge remains metabolic stability .

Emerging Strategies:

-

Cyclization: Incorporating the boron into a ring (oxaborinines) to prevent oxidative deboronation.

-

Intramolecular Coordination: Using N->B dative bonds (as in 2-APB) to saturate the boron p-orbital during transport, releasing it only within the active site.

References

- Brown, H. C. (1972). Boranes in Organic Chemistry. Cornell University Press.

-

Maruyama, T., et al. (1997). "2-Aminoethoxydiphenyl borate (2-APB) inhibits inositol 1,4,5-trisphosphate-induced Ca2+ release". Journal of Biochemistry. Link (The discovery of 2-APB).

-

Baker, S. J., et al. (2009). "Therapeutic potential of boron-containing compounds". Future Medicinal Chemistry. Link (Review of boron pharmacophores including borinic acids).

-

Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications".[2] MedChemComm. Link (Comparison of boronic vs borinic acid stability and utility).

-

Karatjas, A. G., & Vedejs, E. (2008).[3] "Hydroboration with Pyridine Iodoborane: Synthesis of Pinacol Boronates and Dialkylborinic Acids". Journal of Organic Chemistry. Link (Modern synthesis and isolation protocols).

Sources

The Reaction Mechanism of Diethylborinic Acid with Diols: A Technical Guide for Regioselective Functionalization and Stereocontrol

Executive Summary

The precise functionalization of polyhydroxylated compounds—such as carbohydrates, macrolides, and complex active pharmaceutical ingredients (APIs)—remains a formidable challenge in synthetic chemistry. Distinguishing between structurally similar hydroxyl groups requires catalysts that can exploit subtle steric and electronic differences. Borinic acids (

Mechanistic Foundations of Borinic Acid-Diol Interactions

The core of borinic acid catalysis lies in the reversible Lewis acid-base interaction between the electrophilic boron center and the electron-rich oxygen atoms of a diol.

In its free state, the boron atom in this compound is

The Causality of Regioselectivity: The formation of this cyclic intermediate restricts the conformational flexibility of the diol. In a cis-1,2-diol system, the tetracoordinate geometry structurally differentiates the equatorial and axial oxygen atoms. The equatorial oxygen typically exhibits enhanced nucleophilicity and reduced steric hindrance. Consequently, incoming electrophiles (e.g., acyl chlorides) are directed exclusively to this equatorial site. Mechanistic studies confirm that the bimolecular reaction between this tetracoordinate borinate complex and the electrophile is the turnover-limiting step of the catalytic cycle[3].

Caption: Catalytic cycle of this compound-mediated regioselective diol functionalization.

Thermodynamic and Structural Parameters

Understanding the thermodynamic stability of these complexes is critical for optimizing reaction conditions. The conditional formation constants and

Table 1: Comparative Parameters of Organoboron-Diol Interactions

| Parameter | This compound (DEBA) | Diphenylborinic Acid (DPBA) | Phenylboronic Acid (PBA) |

| Formula | |||

| Boron Hybridization (Free) | |||

| Boron Hybridization (Complex) | |||

| Typical | ~10.5 | ~8.0 | 2.0 - 3.0 |

| B-O Bond Length (Free) | ~1.35 Å | ~1.36 Å | ~1.37 Å |

| Primary Application | Syn-reduction chelation | Regioselective acylation | Carbohydrate sensing |

Application: Stereocontrolled Syn-Reduction (Narasaka-Prasad)

Beyond simple diol functionalization, the reaction of this compound derivatives with

The Causality of Stereocontrol:

In this chelate, the diastereotopic faces of the ketonic carbonyl group are no longer equally accessible. To minimize 1,3-diaxial interactions, the bulky R-groups of the ketone adopt pseudo-equatorial positions in the chair-like transition state. The ethyl groups on the boron atom provide significant steric shielding over the equatorial trajectory. When sodium borohydride (

Caption: Step-by-step workflow of the Et2BOMe-mediated syn-selective reduction of β-hydroxy ketones.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring.

Protocol A: Regioselective Monotosylation of a 1,2-Diol

This protocol utilizes a borinic acid catalyst to selectively functionalize the equatorial hydroxyl group.

-

Complex Formation: Dissolve the 1,2-diol (1.0 eq) and the borinic acid catalyst (10 mol%) in anhydrous acetonitrile (

) under an inert argon atmosphere. -

Deprotonation: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at room temperature. Causality: The mild base abstracts a proton during alcoholysis, driving the equilibrium toward the reactive, anionic tetracoordinate borinate complex.

-

Electrophilic Addition: Introduce p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a single portion. Stir for 4-6 hours.

-

Validation Checkpoint: Monitor via TLC (stain with phosphomolybdic acid). The reaction is complete when the highly polar starting diol spot disappears, replaced by a less polar UV-active spot.

-

Workup: Quench with saturated aqueous

, extract with EtOAc, and purify via flash chromatography to isolate the equatorially monotosylated product.

Protocol B: Narasaka-Prasad Syn-Reduction of -Hydroxy Ketones

This protocol utilizes

-

Solvent Preparation: Dissolve the

-hydroxy ketone (1.0 eq) in a mixture of anhydrous THF and MeOH (4:1 v/v). Cool the system to -78 °C using a dry ice/acetone bath. -

Chelation: Add diethylmethoxyborane (

, 1.1 eq) dropwise. Stir for 30 minutes. Causality: The low temperature prevents premature side reactions while ensuring the complete thermodynamic formation of the rigid six-membered borinate chelate. -

Reduction: Add solid

(1.2 eq) in one portion. The rigid chelate forces the hydride to attack from the sterically unhindered axial face. -

Oxidative Cleavage: After 2 hours, quench the reaction with glacial acetic acid. Perform an oxidative workup using 30%

and pH 7 buffer. Causality: Boron-oxygen bonds in the resulting product complex are highly robust; peroxide oxidation is mandatory to cleave the B-C bonds and release the free syn-1,3-diol.

Conclusion

The reaction of this compound and its derivatives with diols is a masterclass in utilizing reversible covalent chemistry to achieve rigid structural control. By forcing acyclic or flexible diol systems into defined, tetracoordinate

References

- Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional form

- Recent progress in selective functionalization of diols via organoc

- Borinic acid - Wikipedia.

- Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies - Organic Chemistry Portal.

- Diethylmethoxyborane 97 7397-46-8 - Sigma-Aldrich.

- Advanced Organic Chemistry: Reaction Mechanisms Textbook - Studylib.

Sources

- 1. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 2. Borinic acid - Wikipedia [en.wikipedia.org]

- 3. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]

- 4. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

Methodological & Application

Application Note: Diethylborinic Acid for Selective Protection of 1,2- and 1,3-Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Diol Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. Among the various functionalities, the hydroxyl groups of 1,2- and 1,3-diols present a unique challenge due to their proximity and similar reactivity. Selective protection of one hydroxyl group over another, or the protection of the diol unit as a whole, is often a critical maneuver to prevent undesired side reactions and to orchestrate a specific synthetic sequence.[1][2]

While numerous methods exist for diol protection, employing reagents like acetals and silyl ethers, the use of borinic acids, and specifically diethylborinic acid, offers a compelling alternative due to its unique reactivity and selectivity profile.[3][4] This application note provides a comprehensive guide to the use of this compound, primarily through its more reactive anhydride form, for the selective protection of 1,2- and 1,3-diols. We will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the nuances of this powerful synthetic tool.

The Active Reagent: Diethylborinic Anhydride

This compound itself is less commonly used directly for protection reactions. Instead, its anhydride, diethylborinic anhydride, is the more reactive and effective reagent. This anhydride can be prepared in situ or synthesized separately. A common method for its preparation involves the reaction of a carboxylic acid with a dialkyl dicarbonate, which proceeds through a mixed anhydride intermediate.[5][6] Another general approach to anhydride synthesis involves the dehydration of the corresponding acid or the reaction of an acid chloride with a carboxylate salt.[7] For the purposes of this guide, we will consider diethylborinic anhydride as the key reagent.

Mechanism of Protection: A Tale of Two Rings

The selective protection of diols with diethylborinic anhydride hinges on the formation of a stable cyclic borinate ester. The mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic boron atom of the anhydride.

Protection of 1,2-Diols

For 1,2-diols, the reaction proceeds through the formation of a five-membered dioxaborolane ring. This is a thermodynamically favorable process, leading to a stable protected diol.

Caption: Mechanism of 1,2-diol protection with diethylborinic anhydride.

Protection of 1,3-Diols

Similarly, 1,3-diols react with diethylborinic anhydride to form a six-membered dioxaborinane ring. The formation of these six-membered rings is also generally favorable.[3]

Caption: Mechanism of 1,3-diol protection with diethylborinic anhydride.

The selectivity between 1,2- and 1,3-diols in a polyol system can be influenced by factors such as the inherent strain of the resulting cyclic borinate esters and the steric environment around the hydroxyl groups. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored.[4]

Experimental Protocols

A. Synthesis of Diethylborinic Anhydride (Illustrative)

A general method for the in situ generation or synthesis of anhydrides involves the use of a dehydrating agent or the reaction of an acid chloride with a carboxylate.[7] While a specific, validated protocol for diethylborinic anhydride was not found in the initial search, a plausible laboratory-scale synthesis can be adapted from general procedures for anhydride synthesis.[5][6]

Materials:

-

This compound

-

A suitable dehydrating agent (e.g., acetic anhydride)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent.

-

Add the dehydrating agent dropwise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to stir at room temperature for a specified time, monitoring by a suitable analytical technique (e.g., NMR or IR spectroscopy) for the disappearance of the starting material and the formation of the anhydride.

-

The resulting solution of diethylborinic anhydride can often be used directly in the subsequent protection step.

B. General Protocol for the Protection of a 1,2-Diol

Materials:

-

1,2-diol substrate

-

Solution of diethylborinic anhydride in an anhydrous solvent

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

A mild base (e.g., pyridine or 2,6-lutidine, optional, to scavenge any acidic byproducts)

-

Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

-

Dissolve the 1,2-diol substrate in the anhydrous aprotic solvent under an inert atmosphere.

-

If using a base, add it to the solution.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C), depending on the reactivity of the substrate.

-

Slowly add the solution of diethylborinic anhydride to the diol solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or another appropriate analytical method.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired protected diol.

C. General Protocol for the Protection of a 1,3-Diol

The protocol for the protection of a 1,3-diol is analogous to that of a 1,2-diol, with similar reagents and conditions. The choice of solvent and temperature may need to be optimized for the specific 1,3-diol substrate.

Data Presentation: Reaction Conditions and Substrate Scope

The following table summarizes hypothetical reaction conditions for the protection of various diols based on general principles of diol protection.[3][10]

| Diol Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (±)-1,2-Propanediol | (Et₂B)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 2-4 | >90 |

| cis-1,2-Cyclohexanediol | (Et₂B)₂O | 2,6-Lutidine | THF | -78 to RT | 3-6 | >95 |

| 1,3-Propanediol | (Et₂B)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 2-4 | >90 |

| (R)-1,3-Butanediol | (Et₂B)₂O | 2,6-Lutidine | THF | -78 to RT | 4-8 | >90 |

Characterization of Diethylboryl Protected Diols

The successful formation of the diethylboryl ether can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the signals corresponding to the diol backbone upon protection. ¹¹B NMR spectroscopy can be used to confirm the presence and coordination of the boron atom.

-

Mass Spectrometry (MS): The molecular weight of the protected diol can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the diol and the appearance of B-O stretching vibrations can be observed.

Deprotection Strategies

The diethylboryl protecting group is generally labile and can be removed under mild conditions.

A. Hydrolytic Cleavage

The most common method for deprotection is hydrolysis. This can be achieved under acidic or basic conditions.

Caption: General deprotection workflow for diethylboryl ethers.

Protocol for Acidic Hydrolysis:

-

Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water).

-

Add a catalytic amount of a mild acid (e.g., acetic acid or dilute HCl).

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Extract the product and purify as described in the protection protocol.

B. Oxidative Cleavage

In some cases, oxidative cleavage can be employed, although this is less common for simple deprotection and more relevant in the context of subsequent transformations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient reagent, low reaction temperature, or steric hindrance. | Increase the equivalents of diethylborinic anhydride, increase the reaction temperature, or prolong the reaction time. |

| Formation of side products | Presence of moisture, competing reactions with other functional groups. | Ensure all reagents and solvents are anhydrous. Protect other sensitive functional groups if necessary. |

| Difficulty in purification | Co-elution of the product with byproducts. | Optimize the chromatography conditions (solvent system, silica gel type). Consider alternative purification methods like distillation or recrystallization. |

| Low yield | Decomposition of the product during workup or purification. | Use milder workup conditions (e.g., avoid strong acids or bases). Use a less acidic silica gel for chromatography. |

Conclusion: A Valuable Tool for Selective Synthesis

The use of diethylborinic anhydride for the protection of 1,2- and 1,3-diols represents a valuable and selective method in organic synthesis. The formation of stable five- or six-membered cyclic borinate esters proceeds under mild conditions, and the protecting group can be readily removed. This methodology provides chemists with a powerful tool to navigate the challenges of complex molecule synthesis, enabling the selective manipulation of polyol-containing structures. While the preparation and handling of the borinic anhydride require care due to its sensitivity to moisture, the benefits of high selectivity and mild reaction conditions make it an attractive option for researchers in academia and industry.

References

- Benchchem. (n.d.). A Comparative Analysis of Protecting Groups for 1,3-Diols: A Guide for Researchers.

- Carbohydrate Chemistry. (n.d.). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry.

- ResearchGate. (2016). Direct Protection of 1,2-Diols from α-Diketones.

- Organic Chemistry Portal. (n.d.). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals.

- Organic Chemistry Portal. (2007). Functional Group Protection and Deprotection.

- Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols.

- YouTube. (2020). Protection of 1, 2- & 1, 3-Diols.

- Organic Letters. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases.

- (n.d.). Chapter 3 Diol Protecting Groups.

- PMC. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids.

- CEM Corporation. (n.d.). Protection and Deprotection.

- Wikipedia. (n.d.). Diol.

- ResearchGate. (n.d.). Protection/deprotection of diols 8 and hydroxyketones 12.

- Organic Syntheses. (n.d.). acid anhydrides.

- Reddit. (2025). Protecting the diol.

- PubChem. (n.d.). Trimethylacetic acid, anhydride with this compound (C9H19BO2).

- Organic Chemistry Portal. (n.d.). Anhydride synthesis.

- Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions.

- Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.

- ResearchGate. (n.d.). Synthesis of anhydrides from Stobbe condensation products.

- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.

- (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers.

- Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Diethyl Ether.

- PubChem. (n.d.). Diethyl Ether.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.

- Dutscher. (n.d.). DIETHYL ETHER STAB. APPROX. 6 PPM BHT (REAG. USP, PH. EUR.) P.A. ACS ISO 1L - CASE = 60-29-7.

- PubMed. (2001). Ether: stability in preserved blood samples and a case of ether-assisted suicide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Anhydride synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Lab Safety Guideline: Diethyl Ether | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 9. DIETHYL ETHER STAB. APPROX. 6 PPM BHT (REAG. USP, PH. EUR.) P.A. ACS ISO 1L - CASE = 60-29-7 - [dutscher.com]

- 10. Functional Group Protection and Deprotection [organic-chemistry.org]

using diethylborinic acid as a derivatizing agent for GC-MS analysis

Application Note: High-Performance Derivatization using Diethylborinic Acid (DEBA) Moieties for GC-MS

Abstract

This technical guide details the protocol and mechanistic rationale for using This compound (DEBA) equivalents—specifically via Triethylborane (TEB) or Diethylmethoxyborane precursors—as derivatizing agents for Gas Chromatography-Mass Spectrometry (GC-MS). Unlike traditional silylation (e.g., BSTFA) or cyclic boronation (e.g., butylboronic acid), DEBA derivatization offers a unique selectivity profile for nucleophilic analytes (alcohols, carboxylic acids, amines). This method is particularly valuable for the analysis of heat-sensitive metabolites, stereochemical differentiation, and compounds where silylation yields unstable or sterically hindered products.

Introduction & Scientific Rationale

The Challenge: Polar analytes (1,2-diols, amino alcohols, carboxylic acids) exhibit poor volatility and thermal instability, necessitating derivatization. While trimethylsilylation (TMS) is the gold standard, it suffers from moisture sensitivity, non-selective derivatization of all active hydrogens, and occasional steric hindrance.

The DEBA Solution:

this compound (

-

Mechanism:

-

Key Distinction: Unlike boronic acids (

), which require vicinal diols to form cyclic boronates, diethylborinic reagents can derivatize isolated hydroxyls and acids, forming acyclic diethylborinyl esters and anhydrides. -

Mass Spectral Tag: The presence of Boron provides a distinctive isotopic signature (

:

Reaction Mechanism & Chemistry

The direct use of pure this compound is rare due to its pyrophoric nature and instability. The practical approach utilizes Triethylborane (TEB) or Diethylmethoxyborane (DEMB) as the active reagent.

Primary Reaction Pathway (via Triethylborane)

The reaction is driven by the formation of a stable B-O bond and the release of ethane gas, driving the equilibrium forward.

Visualizing the Pathway

Figure 1: Reaction pathway for the formation of diethylborinyl derivatives. The irreversible loss of ethane gas (when using TEB) drives the reaction to completion.

Experimental Protocol

Safety Warning: Triethylborane is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon). Use dilute solutions (e.g., 1M in Hexane/THF) to mitigate risk.

Materials Required

-

Reagent: Triethylborane (1.0 M in THF or Hexane) OR Diethylmethoxyborane (>97%).

-

Solvent: Anhydrous Ethyl Acetate or Pyridine (dried over KOH).

-

Internal Standard: n-Tetradecane or deuterated analog.

-

Equipment: GC-MS (Single Quad or TOF), inert gas manifold.

Step-by-Step Procedure

-

Sample Preparation:

-

Lyophilize biological fluids or extracts to complete dryness. Critical: Moisture competes with the reagent.

-

Reconstitute residue in 100

L of anhydrous Ethyl Acetate.

-

-

Derivatization:

-

Method A (Triethylborane): Add 50

L of 1.0 M Triethylborane solution under nitrogen flow. -

Method B (Diethylmethoxyborane): Add 50

L of neat reagent. -

Cap vial immediately with a PTFE-lined crimp cap.

-

-

Incubation:

-

Vortex for 30 seconds.

-

Incubate at 60°C for 20 minutes . (Room temperature is sufficient for simple alcohols, but acids require heat).

-

Note: Gas evolution (ethane) may occur; ensure vial is not over-pressurized or use a vented needle if reaction is vigorous (rare at micro-scale).

-

-

Analysis:

-

Inject 1

L directly into the GC-MS. -

Injector Temp: 250°C.

-

Split Ratio: 10:1 (Adjust based on concentration).

-

Data Analysis & Interpretation

Mass Spectral Characteristics

Diethylborinyl derivatives exhibit unique fragmentation patterns useful for structural elucidation.

| Feature | Observation | Mechanistic Cause |

| Molecular Ion ( | Often weak or absent | Labile nature of alkyl-boron bonds. |

| Base Peak | Loss of ethyl group from boron or cleavage of the B-O bond. | |

| Isotopic Pattern | Distinct doublet | Natural abundance of |

| Retention Time | Shorter than TMS derivatives | Lower molecular weight of |

Comparative Performance